molecular formula C14H13N3O4 B2925672 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione CAS No. 1352827-50-9

4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No. B2925672
Key on ui cas rn: 1352827-50-9
M. Wt: 287.275
InChI Key: YSWQOCGODHPKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193989B2

Procedure details

To a solution of NaOtBu (0.074 g, 0.769 mmol) in DMSO (0.8 mL) was added a solution of pomalidomide (0.100 g, 0.366 mmol) in DMSO (0.5 mL plus 0.5 mL rinse) dropwise. The reaction was stirred for 10 min at room temperature followed by the addition of methyl iodide (0.025 mL, 0.403 mmol). After 18 h, glacial acetic acid (0.1 mL) was added to the reaction volatiles were removed in vacuo, and the crude dark-brown residue was purified by preparative reverse phase HPLC to afford 29 (0.02 g, 19%) as light yellow powder. 1H NMR (400 MHz, DMSO) δ 7.46 (dd, J=8.4, 7.0 Hz, 1H), 7.00 (dd, J=7.6, 5.6 Hz, 2H), 6.53 (br s, 2H), 5.11 (dd, J=13.2, 5.7 Hz, 1H), 2.97-2.83 (m, 1H), 2.76 (s, 1H), 2.57-2.51 (m, 1H), 2.06-1.91 (m, 1H). MS (ESI) m/z calcd for C14H14N3O4[M+H]+ 288.3, found: 288.5.
Quantity
0.074 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.025 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Yield
19%

Identifiers

REACTION_CXSMILES
[CH3:1]C([O-])(C)C.[Na+].[CH:7]1[CH:8]=[C:9]2[C:17](=[O:18])[N:16]([CH:19]3[C:25](=[O:26])[NH:24][C:22](=[O:23])[CH2:21][CH2:20]3)[C:14](=[O:15])[C:10]2=[C:11]([NH2:13])[CH:12]=1.CI.C(O)(=O)C>CS(C)=O>[NH2:13][C:11]1[CH:12]=[CH:7][CH:8]=[C:9]2[C:10]=1[C:14](=[O:15])[N:16]([CH:19]1[CH2:20][CH2:21][C:22](=[O:23])[N:24]([CH3:1])[C:25]1=[O:26])[C:17]2=[O:18] |f:0.1|

Inputs

Step One
Name
Quantity
0.074 g
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
0.1 g
Type
reactant
Smiles
C=1C=C2C(=C(C1)N)C(=O)N(C2=O)C3CCC(=O)NC3=O
Name
Quantity
0.8 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0.5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.025 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude dark-brown residue was purified by preparative reverse phase HPLC

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=C2C(N(C(C2=CC=C1)=O)C1C(N(C(CC1)=O)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.02 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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